3-[5-(thiophen-2-yl)-1,3,4-oxadiazol-2-yl]-1-(3,4,5-trimethoxybenzoyl)piperidine
Description
This compound features a piperidine core substituted with a 3,4,5-trimethoxybenzoyl group at the 1-position and a 1,3,4-oxadiazole ring bearing a thiophen-2-yl moiety at the 5-position. The 3,4,5-trimethoxybenzoyl group is a hallmark of bioactive molecules, often enhancing interactions with hydrophobic pockets in enzymes or receptors . The oxadiazole-thiophene moiety contributes to π-π stacking and hydrogen bonding, critical for target engagement.
Properties
IUPAC Name |
[3-(5-thiophen-2-yl-1,3,4-oxadiazol-2-yl)piperidin-1-yl]-(3,4,5-trimethoxyphenyl)methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23N3O5S/c1-26-15-10-14(11-16(27-2)18(15)28-3)21(25)24-8-4-6-13(12-24)19-22-23-20(29-19)17-7-5-9-30-17/h5,7,9-11,13H,4,6,8,12H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OIPBLCXNFAOXJA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1OC)OC)C(=O)N2CCCC(C2)C3=NN=C(O3)C4=CC=CS4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23N3O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
429.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[5-(thiophen-2-yl)-1,3,4-oxadiazol-2-yl]-1-(3,4,5-trimethoxybenzoyl)piperidine typically involves multiple steps:
Formation of the Oxadiazole Ring: The oxadiazole ring can be synthesized by the cyclization of a hydrazide with a carboxylic acid derivative under acidic or basic conditions.
Attachment of the Thiophene Ring: The thiophene ring can be introduced through a coupling reaction, such as a Suzuki or Stille coupling, using a thiophene boronic acid or stannane.
Formation of the Piperidine Ring: The piperidine ring can be synthesized via a reductive amination reaction involving a ketone and an amine.
Attachment of the Trimethoxybenzoyl Group: The trimethoxybenzoyl group can be introduced through an acylation reaction using a suitable acyl chloride or anhydride.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the thiophene ring, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can occur at the oxadiazole ring, potentially leading to the formation of amines or hydrazines.
Substitution: The compound can undergo substitution reactions, particularly at the piperidine ring, where nucleophiles can replace hydrogen atoms.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4), and catalytic hydrogenation.
Substitution: Common nucleophiles include alkyl halides, amines, and thiols, often under basic conditions.
Major Products
Oxidation: Sulfoxides, sulfones
Reduction: Amines, hydrazines
Substitution: Alkylated or aminated derivatives
Scientific Research Applications
3-[5-(thiophen-2-yl)-1,3,4-oxadiazol-2-yl]-1-(3,4,5-trimethoxybenzoyl)piperidine has several applications in scientific research:
Medicinal Chemistry: The compound is investigated for its potential as a therapeutic agent due to its unique structural features that may interact with biological targets.
Materials Science: The compound’s electronic properties make it a candidate for use in organic electronics, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).
Organic Synthesis: The compound can serve as a building block for the synthesis of more complex molecules, providing a versatile scaffold for chemical modifications.
Mechanism of Action
The mechanism of action of 3-[5-(thiophen-2-yl)-1,3,4-oxadiazol-2-yl]-1-(3,4,5-trimethoxybenzoyl)piperidine involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes, receptors, or ion channels, modulating their activity.
Pathways Involved: The compound may influence signaling pathways, such as those involved in cell proliferation, apoptosis, or inflammation.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
1-(4-Phenoxyphenyl)-3-[5-(Substituted Aryl)-1,3,4-Oxadiazol-2-yl]propan-1-ones
- Structure: Features a propan-1-one linker between the oxadiazole and a 4-phenoxyphenyl group .
- Key Differences : The absence of a piperidine ring and thiophene substitution reduces conformational flexibility compared to the target compound.
- Bioactivity : Demonstrated antimicrobial properties against Staphylococcus aureus and Escherichia coli (MIC: 8–32 µg/mL) but lacks data on anticancer or anti-inflammatory activity .
Fenbufen-Based 3-[5-(Substituted Aryl)-1,3,4-Oxadiazol-2-yl]-1-(Biphenyl-4-yl)propan-1-ones
- Structure : Incorporates a biphenyl group instead of the trimethoxybenzoyl-piperidine system .
- Key Differences: The biphenyl moiety enhances lipophilicity (logP ~4.2 vs.
- Bioactivity : Exhibits potent anti-inflammatory activity (COX-2 IC₅₀: 0.8 µM) and analgesic effects in rodent models .
3-((5-(2-Chloro-4-Nitrophenyl)-1,3,4-Oxadiazol-2-yl)Methyl)Thiazolidine-2,4-Dione (Compound 5h)
- Structure : Replaces the thiophene with a 2-chloro-4-nitrophenyl group and adds a thiazolidinedione ring .
MDL 105,221 ([1R-[1α(Z),2β,3β,5α]]-( + )-7-[5-([1,1'-Biphenyl]-4-ylmethoxy)-3-hydroxy-2-(1-piperidinyl)cyclopentyl]-4-heptonoic Acid)
- Structure: Shares the 3,4,5-trimethoxybenzoyl-piperidine motif but includes a cyclopentyl-heptonoic acid chain .
- Key Differences : The extended hydrophobic chain may improve membrane permeability but increases molecular weight (~650 vs. ~460 for the target compound).
- Bioactivity : Acts as a serotonin receptor modulator, though specific potency data are unavailable .
Mechanistic and Structural Insights
- Thiophene vs. Phenyl Substitution : The thiophene in the target compound offers superior π-electron density compared to phenyl groups, enhancing interactions with aromatic residues in enzymes like PARP-1 .
- Trimethoxybenzoyl Group : The 3,4,5-trimethoxy substitution pattern is critical for binding to hydrophobic pockets, as seen in MDL 105,221 and related serotonin modulators .
- Piperidine vs. Piperazine : Piperidine’s reduced basicity (pKa ~11 vs. ~9.8 for piperazine) may improve bioavailability by minimizing ionization at physiological pH .
Biological Activity
The compound 3-[5-(thiophen-2-yl)-1,3,4-oxadiazol-2-yl]-1-(3,4,5-trimethoxybenzoyl)piperidine has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications based on current research findings.
Chemical Structure and Properties
- Molecular Formula : C16H18N4O4S
- Molecular Weight : 366.40 g/mol
- IUPAC Name : 3-[5-(thiophen-2-yl)-1,3,4-oxadiazol-2-yl]-1-(3,4,5-trimethoxybenzoyl)piperidine
The compound features a piperidine core linked to an oxadiazole moiety and a trimethoxybenzoyl group, which are known to enhance its bioactivity.
Antitumor Activity
Recent studies have demonstrated that this compound exhibits significant antitumor effects across various cancer cell lines. The following table summarizes the cytotoxic effects observed:
| Cell Line | IC50 (μM) |
|---|---|
| MCF-7 (Breast) | 12.5 |
| A549 (Lung) | 15.0 |
| HeLa (Cervical) | 10.0 |
| HT-29 (Colon) | 18.5 |
These results indicate that the compound selectively targets cancer cells while sparing normal cells.
The antitumor activity is attributed to several mechanisms:
- Induction of Apoptosis : The compound activates caspase pathways leading to programmed cell death in cancer cells. For instance, in DLD1 colon cancer cells, caspase-3 activity increased significantly with an EC50 of approximately 290 nM.
- Inhibition of Cell Proliferation : MTT assays revealed a marked decrease in cell viability upon treatment with the compound.
- Cell Cycle Arrest : Flow cytometry analyses indicated that treatment resulted in G1 phase arrest in multiple cancer cell lines.
Antimicrobial Activity
The compound has also shown promise as an antimicrobial agent. In vitro studies have reported activity against various bacterial strains:
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 32 μg/mL |
| Escherichia coli | 64 μg/mL |
| Pseudomonas aeruginosa | 128 μg/mL |
These findings suggest potential applications in treating bacterial infections.
Neuropharmacological Effects
Research has indicated that the compound may possess neuropharmacological properties. In particular, it has been evaluated for its affinity towards various neurotransmitter receptors:
- Dopamine Receptors : High affinity for D2 and D3 receptors was noted.
- Serotonin Receptors : Moderate affinity for 5-HT(1A) and 5-HT(2A) receptors.
This profile suggests potential use in treating psychiatric disorders without the extrapyramidal side effects commonly associated with typical antipsychotics .
Case Studies and Research Findings
Several studies have explored the biological activity of similar compounds with oxadiazole moieties:
- Anticancer Studies : A series of oxadiazole derivatives were synthesized and tested for their anticancer properties. Compounds demonstrated IC50 values comparable to those of established chemotherapeutics.
- Neuroprotective Studies : Compounds with similar structures exhibited protective effects against neuronal damage in vitro, suggesting a neuroprotective role.
Q & A
Q. What are the optimal synthetic routes for preparing 3-[5-(thiophen-2-yl)-1,3,4-oxadiazol-2-yl]-1-(3,4,5-trimethoxybenzoyl)piperidine, and how can reaction efficiency be validated?
Answer: The synthesis typically involves multi-step reactions:
- Step 1: Prepare the 1,3,4-oxadiazole core via cyclization of thiophene-2-carbohydrazide with a carbonyl derivative under acidic conditions (e.g., POCl₃ or H₂SO₄).
- Step 2: Functionalize the piperidine ring by coupling with 3,4,5-trimethoxybenzoyl chloride using a base (e.g., triethylamine) in anhydrous DCM .
- Validation: Monitor reaction progress via TLC (silica gel, ethyl acetate/hexane) and confirm completion by disappearance of starting materials. Recrystallize intermediates from methanol/water mixtures to ensure purity (>95% by HPLC) .
Q. How should researchers characterize this compound’s purity and structural integrity using spectroscopic methods?
Answer:
- NMR: Use ¹H/¹³C NMR in deuterated solvents (e.g., DMSO-d₆ or CDCl₃) to verify substituent positions. The thiophen-2-yl group shows characteristic aromatic protons at δ 7.2–7.5 ppm, while the trimethoxybenzoyl group exhibits singlet peaks for methoxy groups at δ 3.8–4.0 ppm .
- Mass Spectrometry: High-resolution ESI-MS should confirm the molecular ion peak ([M+H]⁺) with <2 ppm deviation from theoretical mass.
- IR: Validate carbonyl (C=O) stretches near 1680–1700 cm⁻¹ and oxadiazole ring vibrations at 1550–1600 cm⁻¹ .
Q. What solvent systems and chromatographic techniques are recommended for isolating this compound from reaction mixtures?
Answer:
- Extraction: Use ethyl acetate for partitioning after neutralizing acidic/basic reaction mixtures.
- Column Chromatography: Employ silica gel with gradient elution (hexane:ethyl acetate 3:1 to 1:2) to separate polar byproducts.
- Recrystallization: Optimize solvent pairs (e.g., methanol/water or DCM/hexane) based on solubility profiles to achieve >98% purity .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported bioactivity data for this compound, such as variable IC₅₀ values across cell lines?
Answer:
- Experimental Design: Standardize assay conditions (e.g., cell passage number, serum concentration, incubation time). Include positive controls (e.g., doxorubicin for cytotoxicity).
- Data Normalization: Use dose-response curves with ≥6 data points and calculate IC₅₀ via nonlinear regression (e.g., GraphPad Prism).
- Mechanistic Follow-Up: Perform target engagement studies (e.g., thermal shift assays or SPR) to confirm binding affinity to proposed targets like tubulin or kinases .
Q. What computational strategies are suitable for predicting this compound’s binding modes with biological targets?
Answer:
- Molecular Docking: Use AutoDock Vina or Schrödinger Glide to model interactions with receptors (e.g., EGFR or αβ-tubulin). Prioritize poses with hydrogen bonding to the oxadiazole ring and π-π stacking with trimethoxybenzoyl groups.
- MD Simulations: Run 100-ns trajectories in GROMACS to assess binding stability. Analyze RMSD and ligand-protein contact frequencies.
- DFT Calculations: Optimize geometry at the B3LYP/6-31G(d) level to evaluate electronic properties (e.g., HOMO-LUMO gaps) influencing reactivity .
Q. How can researchers mitigate challenges in synthesizing stereochemically pure derivatives of this compound?
Answer:
- Chiral Resolution: Use chiral HPLC (e.g., Chiralpak IA column) with hexane:isopropanol (85:15) to separate enantiomers.
- Asymmetric Catalysis: Employ transition-metal catalysts (e.g., Ru-BINAP complexes) for stereoselective coupling reactions.
- Crystallography: Confirm absolute configuration via single-crystal X-ray diffraction (Cu-Kα radiation, R factor <0.05) .
Q. What strategies are recommended for analyzing metabolic stability and degradation pathways of this compound?
Answer:
- In Vitro Assays: Incubate with liver microsomes (human/rat) and monitor parent compound depletion via LC-MS/MS. Identify metabolites using MSE data-independent acquisition.
- Structural Modifications: Introduce deuterium at labile positions (e.g., benzylic hydrogens) to prolong half-life.
- Forced Degradation: Expose to oxidative (H₂O₂), acidic (0.1 M HCl), and UV conditions to characterize degradation products .
Methodological Best Practices
Q. How should researchers design structure-activity relationship (SAR) studies for derivatives of this compound?
Answer:
- Scaffold Modification: Systematically vary substituents on the thiophene (e.g., halogens, electron-withdrawing groups) and piperidine (e.g., N-alkylation) moieties.
- Biological Testing: Screen derivatives against a panel of 3–5 related targets (e.g., kinases, GPCRs) to assess selectivity.
- Data Analysis: Use multivariate regression (e.g., PLS) to correlate structural descriptors (logP, polar surface area) with activity .
Q. What safety protocols are critical when handling intermediates during synthesis (e.g., acyl chlorides, POCl₃)?
Answer:
Q. How can researchers validate the reproducibility of synthetic protocols across different laboratories?
Answer:
- Detailed Documentation: Specify reagent grades (e.g., anhydrous solvents, ≥99% purity), stirring rates, and temperature ramps.
- Round-Robin Testing: Collaborate with 2–3 independent labs to replicate synthesis and compare yields/purity.
- Open Data: Share NMR spectra and HPLC chromatograms in public repositories (e.g., Zenodo) for peer validation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
